

Spectral Data Analysis of 1-Bromododecane-d3: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromododecane-d3

CAS No.: 204259-68-7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for **1-Bromododecane-d3**. Due to the limited availability of direct spectral data for the deuterated species, this document leverages data from its non-deuterated analog, 1-Bromododecane, to predict and interpret the spectral characteristics of the d3 variant. This guide also outlines detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The introduction of three deuterium atoms at the terminal methyl group (position 12) of 1-Bromododecane induces predictable changes in its NMR and MS spectra. The following tables summarize the expected quantitative data for **1-Bromododecane-d3**, with comparative data from 1-Bromododecane for reference.

¹H NMR Spectroscopy Data

The most significant change in the ^1H NMR spectrum of **1-Bromododecane-d3** compared to its non-deuterated counterpart is the absence of the signal corresponding to the terminal methyl group.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Bromododecane-d3**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Corresponding 1-Bromododecane Data (ppm) [1][2]
Br-CH ₂ - (C1)	~3.40	Triplet	2H	3.41
-CH ₂ - (C2)	~1.85	Quintet	2H	1.85
-CH ₂ - (C3-C11)	~1.26	Multiplet	18H	1.26
-CD ₃ (C12)	Not Applicable	Not Applicable	Not Applicable	0.88 (Triplet)

^{13}C NMR Spectroscopy Data

In the ^{13}C NMR spectrum, the signal for the deuterated carbon (C12) is expected to be a multiplet due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated compound.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Bromododecane-d3**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Corresponding 1-Bromododecane Data (ppm)[1]
Br-CH ₂ - (C1)	~33.9	Singlet	33.9
-CH ₂ - (C2)	~32.8	Singlet	32.8
-CH ₂ - (C3-C10)	~28-32	Multiple Singlets	28.1, 28.7, 29.3, 29.5 (multiple)
-CH ₂ - (C11)	~22.7	Singlet	22.7
-CD ₃ (C12)	~14.1	Multiplet (due to C-D coupling)	14.1 (Singlet)

Mass Spectrometry Data

The mass spectrum of **1-Bromododecane-d3** will show a molecular ion peak and fragment ions containing the deuterated methyl group shifted by +3 m/z units compared to the non-deuterated compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained.

Table 3: Predicted Mass Spectrometry Data for **1-Bromododecane-d3**

Ion	Predicted m/z	Corresponding 1-Bromododecane m/z[1][2]	Notes
[M] ⁺	252/254	249/251	Molecular ion containing ¹⁹ Br / ⁸¹ Br
[M-Br] ⁺	172	169	Loss of Bromine
[C ₄ H ₈ Br] ⁺	135/137	135/137	Common fragment for bromoalkanes
Alkyl Fragments	Shifted by +3 if containing C12	Various	A series of alkyl fragments with a +3 shift if the terminal deuterated methyl is present.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for **1-Bromododecane-d3**.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **1-Bromododecane-d3** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (Illustrative):

- Instrument: 300-500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Solvent: CDCl₃

- Temperature: 298 K
- Spectral Width: 0-10 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

3. ¹³C NMR Acquisition Parameters (Illustrative):

- Instrument: 75-125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 0-50 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024-4096

Mass Spectrometry (Electron Ionization - GC-MS)

1. Sample Preparation:

- Prepare a dilute solution of **1-Bromododecane-d3** (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions (Illustrative):

- GC System: Agilent or similar GC system

- Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness)
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Oven Program:
 - Initial Temperature: 100 °C, hold for 2 min
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 min at 280 °C

3. Mass Spectrometry (MS) Conditions (Illustrative):

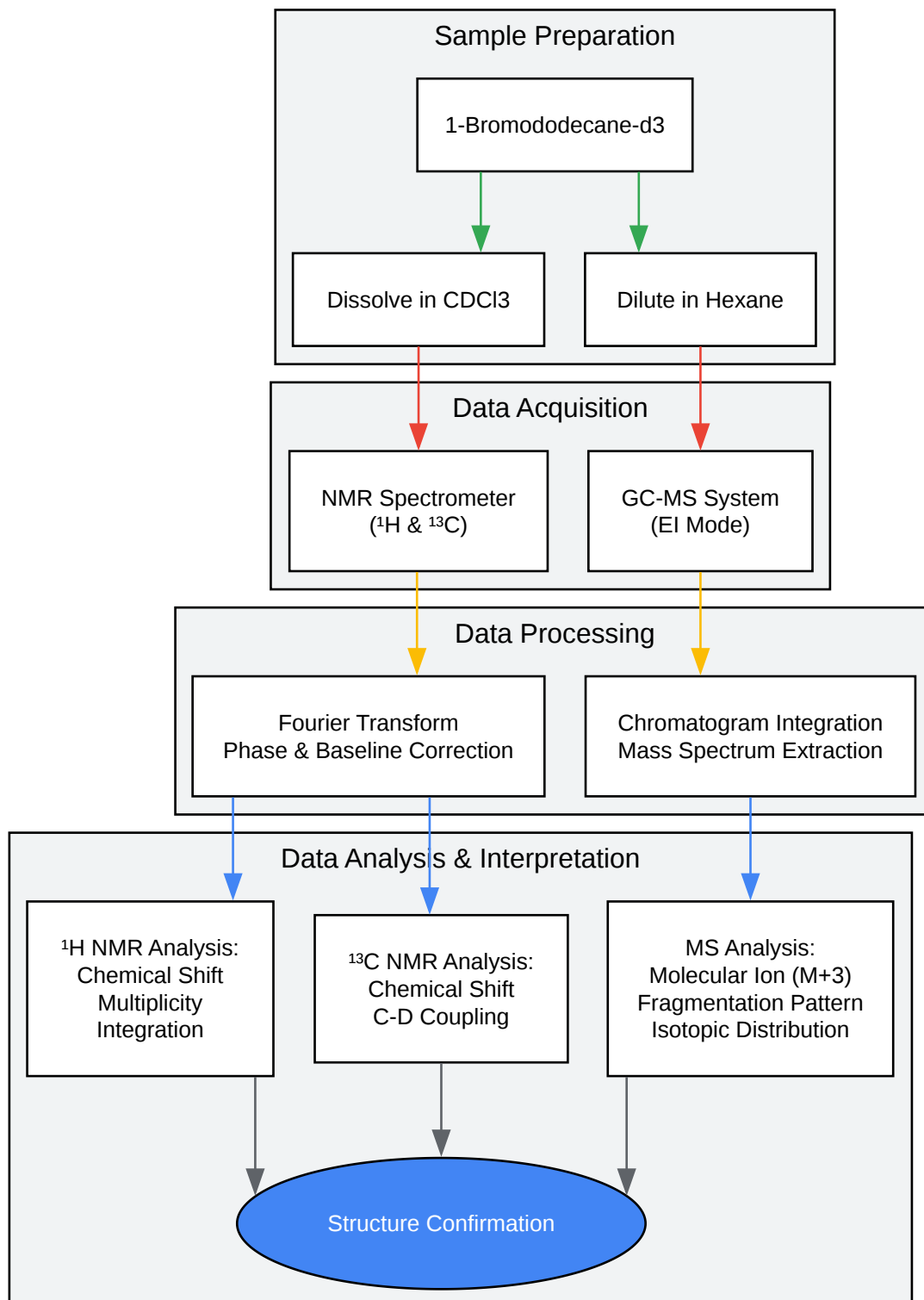
- MS System: Quadrupole or Ion Trap Mass Spectrometer
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a deuterated compound like **1-Bromododecane-d3**, from sample preparation to data interpretation.

Workflow for Spectral Analysis of 1-Bromododecane-d3



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Caption: Workflow for the spectral analysis of **1-Bromododecane-d3**.

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References

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- 2. 1-Bromododecane(143-15-7) ¹H NMR [m.chemicalbook.com]
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